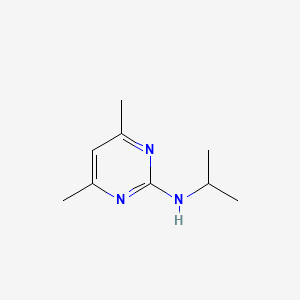
2-(2-Chloroethyl)piperidine-1-carboxylic acid ethyl ester
Descripción general
Descripción
“2-(2-Chloroethyl)piperidine-1-carboxylic acid ethyl ester” is a chemical compound with the IUPAC name ethyl 2-(2-chloroethyl)-1-piperidinecarboxylate . It has a molecular weight of 219.71 . This compound is a useful reagent in the preparation of substituted purinamines as antitumor agents .
Molecular Structure Analysis
The InChI code for “2-(2-Chloroethyl)piperidine-1-carboxylic acid ethyl ester” is 1S/C10H18ClNO2/c1-2-14-10(13)12-8-4-3-5-9(12)6-7-11/h9H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloroethyl)piperidine-1-carboxylic acid ethyl ester” include a molecular weight of 219.71 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Biological Active Compounds
The versatility of related compounds, such as 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, in the enantioselective synthesis of biologically active alkaloids like sedridine, allosedridine, and coniine demonstrates the potential of such esters in medicinal chemistry. These syntheses utilize reagent-based differentiation to achieve stereoselective outcomes, highlighting the compound's role as a chiral building block in producing compounds with specific biological activities (Passarella et al., 2005).
Anticancer Agent Development
A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The research underscores the compound's application in developing novel anticancer agents, with certain derivatives exhibiting promising IC50 values against specific cancer cell lines, indicating strong anticancer potential relative to established drugs like doxorubicin (Rehman et al., 2018).
Solvent-Free Synthesis of Quinazolinone Derivatives
Another research application involved the solvent-free synthesis of new 4(3H)-quinazolinone derivatives, where compounds like ethyl piperidine-4-carboxylate played a crucial role. This study not only highlights the compound's utility in heterocyclic chemistry but also emphasizes environmentally friendly methodologies by avoiding solvents and utilizing physical grinding for reactions (Acharyulu et al., 2008).
Large-Scale Chiral Synthesis
The compound has also been used in the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, demonstrating its importance in the scalable production of chiral intermediates for further chemical transformations. This application is crucial for the pharmaceutical industry, where large quantities of chiral compounds are often needed (Lau et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-(2-chloroethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-10(13)12-8-4-3-5-9(12)6-7-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYIPJCZAUNTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)piperidine-1-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















amine](/img/structure/B1486593.png)